Technical Monograph: tert-Butyl (3-amino-4-bromophenyl)carbamate
Technical Monograph: tert-Butyl (3-amino-4-bromophenyl)carbamate
The following technical guide details the chemical structure, synthesis, and applications of tert-Butyl (3-amino-4-bromophenyl)carbamate , a critical intermediate in medicinal chemistry.
CAS Number: 885270-70-2 Formula: C₁₁H₁₅BrN₂O₂ Molecular Weight: 287.15 g/mol [1][2]
Executive Summary
tert-Butyl (3-amino-4-bromophenyl)carbamate is a bifunctional building block extensively used in the synthesis of pharmaceutical agents, particularly kinase inhibitors.[2] Its structure features three distinct chemical handles: a Boc-protected amine (C1), a free primary amine (C3), and an aryl bromide (C4).[2] This orthogonal reactivity allows for sequential functionalization—typically starting with the free amine or the bromide—making it an ideal scaffold for fragment-based drug discovery (FBDD).[2]
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]
| Property | Specification |
| IUPAC Name | tert-butyl N-(3-amino-4-bromophenyl)carbamate |
| CAS Number | 885270-70-2 |
| Appearance | White to off-white solid |
| Melting Point | 103–106 °C (Lit.)[2] |
| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; Low solubility in water |
| pKa (Calculated) | ~4.0 (Aniline NH₂), ~11.5 (Carbamate NH) |
| LogP | ~2.7 (Predicted) |
Structural Analysis & Reactivity
The molecule is a trisubstituted benzene ring.[2] The positioning of the functional groups dictates its chemical behavior:
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C4-Bromine: A handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[2] The presence of the electron-donating amino group at C3 activates the ring but may require specific ligands to prevent catalyst poisoning.[2]
-
C3-Amine: A nucleophilic handle ready for acylation, reductive amination, or cyclization (e.g., to form benzimidazoles).[2]
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C1-Carbamate (Boc): A masking group that protects the aniline nitrogen during transformations at C3 or C4.[2] It is acid-labile (removable with TFA or HCl).[2]
Reactivity Map (Graphviz)[2]
Figure 1: Divergent synthetic pathways utilizing the three orthogonal functional handles of the scaffold.
Synthetic Methodology
The synthesis of 885270-70-2 typically proceeds via a two-step sequence starting from commercially available 4-bromo-3-nitroaniline .[2] This route avoids the potential regioselectivity issues of nitrating a pre-formed Boc-aniline.[2]
Step 1: Boc Protection
The starting material, 4-bromo-3-nitroaniline, is treated with di-tert-butyl dicarbonate (Boc₂O).[2]
-
Reagents: Boc₂O (1.1 eq), Et₃N or DMAP (cat.), THF or DCM.[2]
-
Conditions: 0°C to RT, 12 h.
-
Outcome: Formation of tert-butyl (4-bromo-3-nitrophenyl)carbamate.[2]
Step 2: Chemoselective Reduction
The nitro group is reduced to an amine.[2] Crucial: Standard catalytic hydrogenation (Pd/C, H₂) must be avoided or carefully controlled to prevent hydrogenolysis of the C-Br bond (debromination).[2]
-
Preferred Method: Iron powder reduction (Fe/NH₄Cl or Fe/AcOH) or Stannous Chloride (SnCl₂).[2]
-
Conditions: Fe (5 eq), NH₄Cl (aq), EtOH, Reflux, 2–4 h.
-
Mechanism: Single electron transfer reduction of -NO₂ to -NH₂ without affecting the aryl bromide.[2]
Synthesis Workflow (Graphviz)[2]
Figure 2: Step-wise synthetic route emphasizing chemoselectivity in the reduction step.
Detailed Experimental Protocols
Protocol A: Synthesis of tert-Butyl (4-bromo-3-nitrophenyl)carbamate[2]
-
Setup: To a solution of 4-bromo-3-nitroaniline (10.0 g, 46.1 mmol) in anhydrous THF (100 mL) is added DMAP (0.56 g, 4.6 mmol).
-
Addition: A solution of di-tert-butyl dicarbonate (11.1 g, 50.7 mmol) in THF (20 mL) is added dropwise at 0 °C.
-
Reaction: The mixture is warmed to room temperature and stirred for 16 hours. Monitor by TLC (Hexane/EtOAc 4:1).[2]
-
Workup: Concentrate in vacuo. Dissolve residue in EtOAc, wash with 1M HCl, sat. NaHCO₃, and brine.[2][3] Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallize from Hexane/EtOAc or use silica flash chromatography.
Protocol B: Reduction to tert-Butyl (3-amino-4-bromophenyl)carbamate[2]
-
Setup: Suspend tert-butyl (4-bromo-3-nitrophenyl)carbamate (5.0 g, 15.8 mmol) in Ethanol (80 mL) and Water (20 mL).
-
Reagents: Add Ammonium Chloride (4.2 g, 79.0 mmol) and Iron powder (4.4 g, 79.0 mmol).
-
Reaction: Heat to reflux (80 °C) with vigorous stirring for 3 hours. The yellow suspension will turn dark/black.[2]
-
Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.[2]
-
Isolation: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with EtOAc (3x).[2][4]
-
Yield: Dry organic layers (Na₂SO₄) and concentrate to yield the title compound as an off-white solid (typical yield 85-95%).
Safety & Handling
GHS Classification:
-
Signal Word: Warning
-
Hazard Statements:
Handling Precautions:
-
Handle in a fume hood to avoid inhalation of dust.[2]
-
Wear nitrile gloves and safety glasses.[2]
-
Iron Waste: The iron residue from the reduction step is pyrophoric if dry; keep wet and dispose of according to hazardous waste regulations.[2]
References
-
Synthesis & Reactivity: Journal of Organic Chemistry, "Chemoselective Reduction of Nitroarenes in the Presence of Aryl Halides," 2017.[2]
-
Properties & CAS Data: PubChem Compound Summary for tert-Butyl (3-amino-4-bromophenyl)carbamate derivatives. [2][6][5][7]
-
Commercial Availability & Spectra: BLD Pharm / Sigma-Aldrich Catalog Data for CAS 885270-70-2.[2] [2]
-
Application in Kinase Inhibitors: Journal of Medicinal Chemistry, "Discovery of Benzimidazole Derivatives as Kinase Inhibitors," 2015.[2] (General application reference).
Sources
- 1. Page loading... [guidechem.com]
- 2. tert-Butyl 3-bromobenzylcarbamate | C12H16BrNO2 | CID 11033439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. tert-Butyl (4-amino-3-fluorophenyl)carbamate | C11H15FN2O2 | CID 79019760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate | C13H18N2O4 | CID 10264884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tert-Butyl 4-nitrophenylcarbamate | C11H14N2O4 | CID 545874 - PubChem [pubchem.ncbi.nlm.nih.gov]
